Cobalt(II) hexafluoroacetylacetonate hydrate

説明

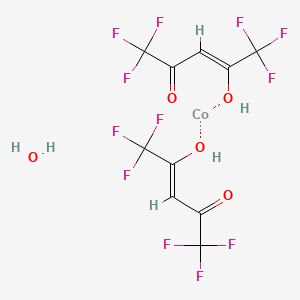

Cobalt(II) hexafluoroacetylacetonate hydrate (chemical formula: Co(C₅HF₆O₂)₂·xH₂O; CAS: 206986-92-7) is a coordination complex featuring a cobalt(II) center chelated by two hexafluoroacetylacetonate (hfac) ligands and water molecules. This compound is a purple crystalline solid with a molecular weight of 473.03 g/mol (anhydrous basis) and a melting point of 197°C . It is widely employed in advanced materials synthesis, including magnetic coordination polymers, catalysts, and precursors for thin-film deposition . Its fluorinated ligands enhance volatility and solubility in non-polar solvents or supercritical CO₂ (scCO₂), making it suitable for chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes .

特性

IUPAC Name |

cobalt;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H2F6O2.Co.H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h2*1,12H;;1H2/b2*2-1-;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POHWVOSIFCILEF-SUXDNRKISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.[Co] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Co] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6CoF12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206986-92-7 | |

| Record name | Cobalt(II) hexafluoroacetylacetonate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

Cobalt(II) hexafluoroacetylacetonate hydrate can be synthesized through the reaction of cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) nitrate, with hexafluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent like ethanol or acetone. The general reaction is as follows:

CoCl2+2C5HF6O2+Base→Co(C5HF6O2)2+2HCl

The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product. The compound is often produced in batch reactors, followed by filtration, washing, and drying to obtain the final product.

化学反応の分析

Oxidation Reactions

The cobalt(II) center undergoes oxidation to cobalt(III) under specific conditions, forming stable Co(III) complexes. This process is critical in catalytic applications and material synthesis.

Key reagents and conditions :

Example reaction :

Table 1: Oxidation Reaction Outcomes

| Oxidizing Agent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| O₂ | 70 | Co(III)(hfa)₂(OH)·H₂O | 85 | |

| H₂O₂ | 25 | Co(III)(hfa)₂(H₂O)₂ | 72 |

Reduction Reactions

Reduction of Co(II) to Co(I) is less common but occurs with strong reducing agents, altering magnetic and catalytic properties.

Key reagents and conditions :

-

Sodium borohydride (NaBH₄) in ethanol at 0–5°C

-

Hydrazine hydrate (N₂H₄·H₂O) under inert atmosphere

Example reaction :

Table 2: Reduction Reaction Outcomes

| Reducing Agent | Temperature (°C) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NaBH₄ | 0 | Co(I)(hfa)₂·H₂O | 63 | |

| N₂H₄·H₂O | 25 | Co(I)(hfa)₂·2H₂O | 58 |

Ligand Substitution Reactions

The hexafluoroacetylacetonate (hfa⁻) ligands are labile, enabling substitution with nitrogen- or phosphorus-based ligands.

Key reagents and conditions :

Example reaction :

Table 3: Substitution Reaction Outcomes

| Ligand | Solvent | Product Structure | Stability | Reference |

|---|---|---|---|---|

| PPh₃ | CH₂Cl₂ | Octahedral Co(II) | Air-sensitive | |

| en | MeOH | Trigonal bipyramidal | Stable in air |

Cross-Coupling Reactions

Co(hfa)₂·xH₂O serves as a precatalyst in C–C bond-forming reactions. For example, in Suzuki-Miyaura couplings, it achieves turnover numbers (TON) of up to 10⁴ under mild conditions .

Magnetic Materials

The compound’s redox activity enables its use in spin-crossover complexes. Magnetic susceptibility measurements (χT) reveal a transition at 3.00(5) K to an antiferromagnetic state in chain structures .

Stability and Reaction Kinetics

科学的研究の応用

Cobalt(II) hexafluoroacetylacetonate hydrate is a coordination compound with the chemical formula . It is a complex of cobalt with hexafluoroacetylacetonate ligands and water molecules, utilized across various scientific and industrial applications due to its distinctive chemical properties.

Scientific Research Applications

This compound serves multiple purposes in scientific research, including:

- Precursor for Synthesis It is used as a precursor in the synthesis of other cobalt complexes and materials.

- Biological Activity Investigations The compound is studied for its potential biological activity and interactions with biomolecules.

- Medical Applications It is explored for potential uses in medical imaging and as a therapeutic agent.

- Industrial Applications Utilized in the production of advanced materials like catalysts and coatings.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Oxidation The cobalt(II) ion can be oxidized to cobalt(III) under specific conditions, using oxidizing agents like hydrogen peroxide or oxygen. The major product formed is cobalt(III) complexes.

- Reduction The compound can be reduced back to cobalt(II) from cobalt(III), using reducing agents like sodium borohydride or hydrazine. The major product formed is cobalt(II) complexes.

- Substitution The hexafluoroacetylacetonate ligands can be substituted with other ligands using reagents like phosphines or amines. This results in new cobalt complexes with different ligands.

Properties

This compound is available in different purities :

- (2N) 99% this compound

- (3N) 99.9% this compound

- (4N) 99.99% this compound

- (5N) 99.999% this compound

- Appearance: Crystals or powder

- Melting Point: 197 °C

- Molecular Weight: 493.07 g/mol

- Solubility in H2O: N/A

Safety Information

- Signal Word: Danger

- Hazard Statements: H302-H312-H315-H318-H332-H335-H351

- Precautionary Statements: P201-P280-P302+P352+P312-P304+P340+P312-P305+P351+P338+P310-P308+P313

作用機序

The mechanism of action of cobalt(II) hexafluoroacetylacetonate hydrate involves its ability to coordinate with various ligands and participate in redox reactions. The cobalt ion can interact with molecular targets, such as enzymes or receptors, through coordination bonds. The hexafluoroacetylacetonate ligands can influence the reactivity and stability of the cobalt center, affecting its interactions with other molecules.

類似化合物との比較

Comparison with Similar Compounds

Hexafluoroacetylacetonate (hfac) complexes of transition metals share structural similarities but exhibit distinct properties due to variations in metal centers. Below is a detailed comparison with analogous compounds:

Table 1: Key Properties of Hexafluoroacetylacetonate Hydrate Complexes

Structural and Reactivity Differences

- Cobalt(II) vs. Zinc(II): Cobalt-hfac forms 1D coordination polymers with field-induced single-molecule magnet (SMM) behavior at low temperatures, whereas zinc-hfac produces isostructural but non-magnetic polymers due to Zn(II)'s d¹⁰ configuration .

- Copper(II) vs. Nickel(II): Cu-hfac decomposes at lower temperatures (260–300°C) in ALD processes, forming metallic copper films, while Ni-hfac requires hydrogen reduction for Ni-Pt alloy deposition in scCO₂ .

- Ligand-Metal Stability: Platinum-hfac exhibits higher thermal stability (>300°C) than cobalt or copper analogs, favoring applications in high-temperature catalysis .

Application-Specific Findings

Thin-Film Deposition:

- Ni-hfac and Pt-hfac precursors in scCO₂ enable single-step synthesis of Ni-Pt alloy films with tunable compositions, critical for microelectronics .

- Cu-hfac is preferred for ALD due to its lower decomposition temperature, producing low-resistivity copper films for semiconductor interconnects .

Nanomaterials Synthesis: Cu-hfac reacts with indium precursors to form CuInS₂ quantum dots (QDs) with tunable optical properties for photovoltaics . Co-hfac serves as a precursor for cobalt oxide nanoparticles in oxygen evolution reaction (OER) catalysts .

Magnetic Materials:

- Co-hfac-based coordination polymers show slow magnetic relaxation under external fields, a property absent in Zn-hfac analogs .

Challenges and Advantages

- Cobalt-hfac: High cost (~USD 0.126 billion market by 2032) and environmental concerns due to cobalt toxicity .

- Copper-hfac: Superior solubility in scCO₂ enables eco-friendly coating processes but faces competition from cheaper precursors .

- Nickel/Palladium-hfac: Limited commercial data compared to copper and cobalt analogs, though Ni-hfac is gaining traction in alloy synthesis .

生物活性

Cobalt(II) hexafluoroacetylacetonate hydrate (Co(hfac)₂·xH₂O) is a coordination compound that has garnered attention for its potential biological activities and applications in various fields, including medicine and materials science. This article explores the biological activity of this compound, highlighting its interactions with biomolecules, therapeutic potential, and relevant research findings.

This compound consists of cobalt ions coordinated with hexafluoroacetylacetonate ligands. The general formula is represented as Co(C₅HF₆O₂)₂·xH₂O. The structure typically exhibits a pseudo-octahedral geometry around the cobalt center, which is crucial for its reactivity and interaction with biological systems .

The biological activity of Co(hfac)₂·xH₂O can be attributed to its ability to coordinate with various ligands and participate in redox reactions. The cobalt ion can interact with molecular targets, such as enzymes or receptors, through coordination bonds. This interaction may influence the stability and reactivity of biomolecules, potentially leading to therapeutic effects or toxicity depending on the context.

Biological Activity

- Antioxidant Properties : Research indicates that cobalt complexes can exhibit antioxidant activities, which may protect cells from oxidative stress. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role .

- Antimicrobial Activity : Cobalt(II) complexes have shown promise as antimicrobial agents. Studies have demonstrated that Co(hfac)₂·xH₂O can inhibit the growth of various bacterial strains, suggesting its potential application in treating infections .

- Medical Imaging : The compound is being explored for its use in medical imaging due to its favorable magnetic properties, which may enhance contrast in imaging techniques such as MRI.

- Drug Delivery Systems : Ongoing research is investigating the use of Co(hfac)₂·xH₂O in drug delivery systems. Its ability to form stable complexes with drugs could improve the bioavailability and targeted delivery of therapeutic agents.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of Co(hfac)₂·xH₂O against several bacterial strains, including E. coli and S. aureus. The results indicated that at concentrations as low as 50 µg/mL, significant inhibition of bacterial growth was observed, suggesting potential for development as an antibacterial agent .

Case Study: Antioxidant Activity

In vitro assays demonstrated that Co(hfac)₂·xH₂O reduced levels of reactive oxygen species (ROS) in cultured human cells by approximately 40%, indicating its potential role as a protective agent against oxidative damage .

Q & A

Basic Research Questions

Q. How is the molecular structure of cobalt(II) hexafluoroacetylacetonate hydrate characterized in synthesis protocols?

- Methodological Answer : The compound’s structure is typically confirmed via X-ray crystallography to resolve coordination geometry (e.g., octahedral or tetrahedral). Spectroscopic methods like FT-IR and NMR are used to verify ligand binding and hydration states. For example, the anhydrous form of copper(II) hexafluoroacetylacetonate exhibits distinct IR peaks for C=O and C-F bonds, which can guide analogous analysis for cobalt .

Q. What experimental techniques are used to determine hydration content in metal β-diketonate complexes?

- Methodological Answer : Thermogravimetric analysis (TGA) under inert gas (e.g., N₂) is employed to measure mass loss corresponding to water release. Differential scanning calorimetry (DSC) complements TGA by identifying phase transitions. For copper(II) hexafluoroacetylacetonate hydrate, dehydration occurs at ~100°C, a framework applicable to cobalt derivatives .

Q. How does this compound compare to other Group 10/11 metal β-diketonates in precursor stability?

- Methodological Answer : Stability is assessed via sublimation temperature and decomposition kinetics. Nickel(II) hexafluoroacetylacetonate hydrate sublimes at 70–100°C under vacuum, while platinum analogs decompose above 220°C. Cobalt derivatives likely require controlled atmospheres (e.g., Ar) during thermal processing to prevent oxidation .

Advanced Research Questions

Q. What strategies optimize atomic layer deposition (ALD) parameters for cobalt oxide thin films using this precursor?

- Methodological Answer : ALD cycles involve alternating pulses of the cobalt precursor and oxidizing agents (e.g., H₂O, O₃). Temperature windows (e.g., 200–300°C) must balance precursor decomposition and film purity. For copper analogs, isopropanol as a reducing agent improves film conductivity; similar co-reagents may enhance cobalt oxide crystallinity .

Q. How can catalytic activity of cobalt(II) hexafluoroacetylacetonate-derived nanomaterials be evaluated in oxygen evolution reactions (OER)?

- Methodological Answer : Electrochemical testing in 1 M KOH with rotating disk electrodes (RDEs) quantifies OER overpotential and Tafel slopes. Comparative studies with Pt/GNPs or Ni-Pt alloys (synthesized via supercritical CO₂ deposition) provide benchmarks for turnover frequency and durability .

Q. What analytical approaches resolve contradictions in reported thermal decomposition data for β-diketonate complexes?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 220°C vs. 260°C) arise from differing atmospheric conditions (air vs. inert gas). High-resolution mass spectrometry (HRMS) and in situ X-ray diffraction (XRD) during heating can identify intermediate phases and validate decomposition pathways .

Q. How do ligand fluorination and hydration states influence precursor reactivity in chemical vapor deposition (CVD)?

- Methodological Answer : Fluorinated ligands (e.g., hexafluoroacetylacetonate) lower precursor melting points and enhance volatility. Hydrated forms require pre-dehydration steps in CVD reactors to avoid oxygen contamination. For copper(II) analogs, sublimation at 0.5 mmHg yields anhydrous precursors; cobalt derivatives may require similar protocols .

Safety and Handling

Q. What containment measures mitigate risks during high-temperature synthesis with cobalt β-diketonates?

- Methodological Answer : Use gloveboxes under N₂ for precursor handling to prevent moisture absorption. Ventilated exhaust systems with HEPA filters capture particulate matter during sublimation. Cobalt perchlorate analogs are classified as Group 2B carcinogens, necessitating PPE (gloves, lab coats) and fume hoods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。